(R)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl
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Overview
Description
®-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with two fluorine atoms at the 3rd and 5th positions of the pyridine ring. This compound is often used in medicinal chemistry due to its potential biological activities and its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the esterification of nicotinic acid, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution reactions can introduce the pyrrolidine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
®-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A pyrrolidine derivative with applications in organic synthesis
Uniqueness
®-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine 2hcl is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H10F2N2 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,5-difluoro-4-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2/t8-/m1/s1 |
InChI Key |
XTLYYKRITNPJGU-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=NC=C2F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F |
Origin of Product |
United States |
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